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Abstract
Igermetostat (XNW5004) is an investigational, orally bioavailable, selective small-molecule

inhibitor of the enhancer of zeste homolog 2 (EZH2). EZH2 is the catalytic subunit of the

Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator that mediates gene

silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] Dysregulation of

EZH2 activity, through gain-of-function mutations or overexpression, is implicated in the

pathogenesis of various hematological malignancies and solid tumors. Igermetostat is being

developed by Evopoint Biosciences and has shown promising anti-tumor activity in both

preclinical models and clinical trials, particularly in relapsed/refractory non-Hodgkin lymphoma

(NHL).[1] This technical guide provides a comprehensive overview of the mechanism of action,

preclinical and clinical data, and the safety profile of Igermetostat.

Introduction
Epigenetic modifications are critical in regulating gene expression and cellular identity. The

aberrant activity of epigenetic modifiers is a hallmark of cancer. EZH2, as the enzymatic core of

the PRC2 complex, plays a pivotal role in maintaining cellular homeostasis by repressing the

transcription of target genes involved in cell cycle control, differentiation, and apoptosis.[1][2] In

several cancers, including follicular lymphoma (FL) and peripheral T-cell lymphoma (PTCL),

EZH2 is either mutated, leading to constitutive activation, or overexpressed, contributing to

oncogenesis.[1]
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Igermetostat is a substrate-competitive inhibitor of EZH2, designed to selectively block its

methyltransferase activity.[1] This mode of action leads to a reduction in H3K27me3 levels,

thereby reactivating the expression of tumor suppressor genes and inducing anti-proliferative

effects. This document summarizes the current scientific and clinical knowledge of

Igermetostat (XNW5004).

Mechanism of Action
Igermetostat selectively inhibits the methyltransferase activity of both wild-type and mutant

forms of EZH2.[1] By competing with the substrate S-adenosyl-L-methionine (SAM),

Igermetostat prevents the transfer of a methyl group to histone H3 at lysine 27.[3] The

reduction in H3K27me3 levels leads to a more open chromatin state, allowing for the

transcription of previously silenced tumor suppressor genes. This ultimately results in the

induction of cell cycle arrest and apoptosis in cancer cells dependent on EZH2 activity.[1]

Signaling Pathway
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Mechanism of Action of Igermetostat (XNW5004)
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Caption: Igermetostat inhibits the EZH2 subunit of the PRC2 complex, leading to decreased

H3K27me3 and subsequent activation of tumor suppressor genes, resulting in cell cycle arrest

and apoptosis.

Preclinical Studies
Preclinical studies in various in vitro and in vivo models have demonstrated the anti-tumor

activity of Igermetostat.[1]

Experimental Protocol: Xenograft Models
(Representative)
While specific protocols for Igermetostat are not publicly available, a representative protocol

for evaluating an EZH2 inhibitor in a xenograft model is as follows:

Cell Lines: Human lymphoma or solid tumor cell lines with known EZH2 mutation status

(e.g., EZH2-mutant and EZH2-wild-type) are selected.

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used.

Tumor Implantation: A suspension of cancer cells is subcutaneously or orthotopically injected

into the mice.

Treatment: Once tumors reach a predetermined size, mice are randomized into vehicle

control and treatment groups. Igermetostat is administered orally at various dose levels and

schedules (e.g., once or twice daily).

Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors

are excised and weighed.

Pharmacodynamic Assessment: Tumor and/or surrogate tissues are collected to measure

the levels of H3K27me3 by methods such as ELISA or immunohistochemistry to confirm

target engagement.[4]

Preclinical Efficacy
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In preclinical models, Igermetostat has demonstrated good anti-tumor activity and safety.[1] It

has shown efficacy as a single agent and in combination with other anticancer agents in

various solid tumor and lymphoma models.[1]

Clinical Studies
Igermetostat is currently being evaluated in a Phase 1/2 clinical trial for relapsed/refractory

non-Hodgkin lymphoma (NCT06558513).[5]

Experimental Protocol: Phase 1/2 Study in R/R NHL
(NCT06558513)

Study Design: A multicenter, open-label, dose-escalation and dose-expansion study.[5]

Patient Population: Patients with histologically confirmed relapsed or refractory NHL who

have received at least two prior lines of systemic therapy.[5]

Dose Escalation: A standard 3+3 design with accelerated titration was used to evaluate

doses ranging from 100 mg to 2000 mg, administered orally twice daily (BID).[5]

Dose Expansion: Cohorts for follicular lymphoma (FL) and peripheral T-cell lymphoma

(PTCL) were expanded at the recommended Phase 2 dose (RP2D).[5]

Primary Endpoints: To determine the maximum tolerated dose (MTD) and/or RP2D, and to

assess the safety and tolerability of Igermetostat.

Secondary Endpoints: To evaluate the anti-tumor activity of Igermetostat, including Overall

Response Rate (ORR), Disease Control Rate (DCR), Duration of Response (DOR), and

Progression-Free Survival (PFS).

Clinical Efficacy
The key results from the Phase 1/2 study, as presented at the 2025 ASCO Annual Meeting, are

summarized below. As of December 18, 2024, 120 patients were enrolled. The RP2D was

determined to be 1200 mg BID.

Table 1: Efficacy of Igermetostat in Relapsed/Refractory Follicular Lymphoma (1200 mg BID)
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Efficacy Endpoint
All FL Patients
(N=30)

EZH2-mutant FL EZH2-wild-type FL

Overall Response

Rate (ORR)
66.7% 70.0% 63.2%

Disease Control Rate

(DCR)
100% Not Reported Not Reported

Median Progression-

Free Survival (mPFS)
10.8 months Not Reported Not Reported

Median Duration of

Response (mDOR)
7.4 months Not Reported Not Reported

Table 2: Efficacy of Igermetostat in Relapsed/Refractory Peripheral T-Cell Lymphoma (1200

mg BID)

Efficacy Endpoint
All PTCL Patients
(N=37)

PTCL-NOS AITL

Overall Response

Rate (ORR)
70.3% 72.0% 68.2%

Median Progression-

Free Survival (mPFS)
15.7 months Not Reported Not Reported

Median Duration of

Response (mDOR)
13.9 months Not Reported Not Reported

Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic and pharmacodynamic data for Igermetostat are not yet publicly

available. For a representative EZH2 inhibitor, tazemetostat, the oral bioavailability is

approximately 33%, and it is metabolized primarily by CYP3A enzymes.[3][6] A reduction in

H3K27me3 levels in tumor biopsies or circulating tumor cells is a key pharmacodynamic

marker of target engagement for EZH2 inhibitors.[3][6]
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Safety and Tolerability
In the Phase 1/2 study, Igermetostat was generally well-tolerated, with no dose-limiting

toxicities observed.

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) (≥10% of subjects)[5]

Adverse Event

Diarrhea

Anemia

White blood cell count decreased

Platelet count decreased

Vomiting

Nausea

Neutrophil count decreased

Future Directions
Igermetostat has received Breakthrough Therapy Designation from China's Center for Drug

Evaluation (CDE) for the treatment of relapsed/refractory PTCL.[2] Pivotal registration trials in

lymphoma are ongoing. Additionally, combination studies of Igermetostat with other agents,

such as the androgen receptor inhibitor enzalutamide in metastatic castration-resistant prostate

cancer, are in progress. The potential for combining Igermetostat with PARP inhibitors and

immune checkpoint inhibitors is also being explored based on preclinical rationale.[1]

Experimental Workflow: Future Combination Studies
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Workflow for Investigating Igermetostat in Combination Therapy

Preclinical Evaluation

Clinical Development

In Vitro Studies
(Cell Viability, Apoptosis)

In Vivo Xenograft Models

Promising
Combinations

Phase Ib
(Safety and Dose Finding)

Strong Synergy
and Safety

Phase II
(Efficacy and Safety)

Establish RP2D

Phase III
(Pivotal Trial)

Positive Efficacy Signal

Click to download full resolution via product page

Caption: A typical workflow for the development of Igermetostat in combination with other anti-

cancer agents, from preclinical evaluation to late-stage clinical trials.
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Conclusion
Igermetostat (XNW5004) is a promising selective EZH2 inhibitor with demonstrated anti-tumor

activity in relapsed/refractory non-Hodgkin lymphoma. Its efficacy in both EZH2-mutant and

wild-type follicular lymphoma, as well as in peripheral T-cell lymphoma, suggests a broad

therapeutic potential. The favorable safety profile observed to date supports its further

development as a monotherapy and in combination with other cancer therapies. Ongoing and

future studies will be crucial in defining the precise role of Igermetostat in the evolving

landscape of cancer treatment.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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